1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings, thiadiazole, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include ethyl benzoate, methyl iodide, and thiadiazole derivatives. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or photonic devices
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The thiadiazole moiety is known to interact with biological macromolecules, potentially disrupting processes like DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings share some structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds are known for their wide range of pharmacological properties.
Triazole Derivatives: Triazole-containing compounds are used in various therapeutic applications, including antifungal and antiviral treatments.
Uniqueness
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C30H25N3O5S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
1-(3-ethoxy-4-phenylmethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H25N3O5S/c1-4-36-24-15-20(11-13-23(24)37-16-19-8-6-5-7-9-19)26-25-27(34)21-14-17(2)10-12-22(21)38-28(25)29(35)33(26)30-32-31-18(3)39-30/h5-15,26H,4,16H2,1-3H3 |
InChI Key |
OQGUSKJJHDKBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)C)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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